1-Propanol, 2,3-bis-(methylthio)

Catalog No.
S15307158
CAS No.
15205-69-3
M.F
C5H12OS2
M. Wt
152.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Propanol, 2,3-bis-(methylthio)

CAS Number

15205-69-3

Product Name

1-Propanol, 2,3-bis-(methylthio)

IUPAC Name

2,3-bis(methylsulfanyl)propan-1-ol

Molecular Formula

C5H12OS2

Molecular Weight

152.3 g/mol

InChI

InChI=1S/C5H12OS2/c1-7-4-5(3-6)8-2/h5-6H,3-4H2,1-2H3

InChI Key

NWIGMDHZYOQICC-UHFFFAOYSA-N

Canonical SMILES

CSCC(CO)SC

1-Propanol, 2,3-bis-(methylthio) (CAS 15205-69-3) is a specialized sulfur-containing primary alcohol that serves as a critical analytical reference standard, officially designated as Nifuratel Impurity 41. In the industrial synthesis of the broad-spectrum antimicrobial Nifuratel, the key intermediate [(methylthio)methyl]oxirane can undergo unwanted ring-opening reactions with methanethiol or related sulfur nucleophiles. Depending on the regioselectivity of the epoxide opening, two distinct isomeric impurities are generated: the secondary alcohol 1,3-bis(methylthio)-2-propanol (Impurity 11/15) and the primary alcohol 2,3-bis(methylthio)-1-propanol (Impurity 41). For pharmaceutical procurement and quality assurance, acquiring high-purity 1-Propanol, 2,3-bis-(methylthio) is essential for calibrating chromatographic methods, ensuring accurate API impurity profiling, and maintaining compliance with stringent ICH regulatory thresholds for Nifuratel manufacturing .

In the context of pharmaceutical quality control, substituting 1-Propanol, 2,3-bis-(methylthio) with its closely related structural analog, 1,3-bis(methylthio)-2-propanol, is analytically invalid. While both compounds share the same molecular formula (C5H12OS2) and exact mass, they exhibit distinct physicochemical properties due to the position of the hydroxyl group. The primary alcohol in the 2,3-isomer engages in different hydrogen bonding dynamics and exhibits a distinct chromatographic retention time compared to the sterically hindered secondary alcohol of the 1,3-isomer. Utilizing a generic 'bis(methylthio)propanol' mixture or the incorrect isomer standard will lead to peak co-elution errors, inaccurate response factors, and ultimately, the failure of HPLC/GC method validation required for cGMP release of Nifuratel API [1].

Chromatographic Resolution of Epoxide Ring-Opening Regioisomers

To accurately quantify impurities in Nifuratel precursor batches, analytical methods must resolve the primary alcohol (2,3-isomer) from the secondary alcohol (1,3-isomer). Due to the lower steric hindrance and higher polarity of the primary hydroxyl group in 1-Propanol, 2,3-bis-(methylthio), it interacts differently with polar stationary phases compared to the 1,3-isomer. Procuring the exact 2,3-isomer reference standard allows quality control chemists to establish precise relative retention times (RRT) and confirm baseline resolution between these two epoxide degradation products, a regulatory requirement that cannot be fulfilled using only the 1,3-isomer standard .

Evidence DimensionChromatographic Method Calibration Suitability
Target Compound DataProvides exact retention time and response factor for the C2-attack epoxide opening product (Nifuratel Impurity 41)
Comparator Or Baseline1,3-bis(methylthio)-2-propanol (Nifuratel Impurity 11)
Quantified DifferenceEnables exact relative retention time (RRT) calibration, preventing quantification errors inherent in surrogate standard use
ConditionsHPLC/GC impurity profiling of Nifuratel API and precursors

Procuring the specific 2,3-isomer is mandatory for validating analytical methods and preventing regulatory rejection of Nifuratel batches due to uncharacterized impurity peaks.

Boiling Point and Volatility Differentiation for GC Analysis

The positional difference of the hydroxyl group significantly impacts the thermal properties of the isomers, which is critical for Gas Chromatography (GC) method development. 1-Propanol, 2,3-bis-(methylthio) has a predicted boiling point of approximately 261.4 °C at 760 mmHg, whereas the 1,3-isomer (1,3-bis(methylthio)-2-propanol) boils at a significantly lower temperature profile (reported as 112 °C at 5 torr). The primary alcohol group in the 2,3-isomer forms stronger intermolecular hydrogen bonds than the secondary alcohol in the 1,3-isomer, leading to lower volatility. This necessitates the use of the exact 2,3-isomer to correctly optimize GC oven temperature ramps and inlet conditions [1].

Evidence DimensionPredicted Normal Boiling Point / Volatility
Target Compound Data~261.4 °C at 760 mmHg
Comparator Or Baseline1,3-bis(methylthio)-2-propanol (112 °C at 5 torr)
Quantified DifferenceDistinct thermal vaporization profile requiring specific GC temperature programming
ConditionsStandard atmospheric pressure (predicted) / GC injection port conditions

Accurate GC method development for residual solvent and volatile impurity tracking requires the exact thermal profile of the 2,3-isomer to prevent thermal degradation or carryover.

Mass Spectrometry Fragmentation Fingerprinting

During LC-MS/MS analysis of Nifuratel impurities, distinguishing between isobaric compounds (m/z 152.28) relies on their distinct fragmentation patterns. 1-Propanol, 2,3-bis-(methylthio) yields specific product ions resulting from the cleavage of the primary alcohol moiety and adjacent methylthio groups. In contrast, the 1,3-isomer fragments differently due to the symmetry of the molecule and the central position of the hydroxyl group. Procuring the authentic 15205-69-3 standard is essential to establish the exact Multiple Reaction Monitoring (MRM) transitions for Impurity 41, ensuring that mass spectrometers are correctly tuned to differentiate it from Impurity 11 in complex API matrices [1].

Evidence DimensionMRM Transition Specificity
Target Compound DataDistinct MS/MS fragmentation fingerprint of the 2,3-bis(methylthio) primary alcohol
Comparator Or Baseline1,3-bis(methylthio)-2-propanol (symmetric secondary alcohol)
Quantified DifferenceYields specific MRM transitions for the primary alcohol, allowing highly specific isobaric differentiation
ConditionsLC-MS/MS structural elucidation and quantitative monitoring

Without the exact standard, LC-MS/MS methods cannot definitively assign isobaric impurity peaks, risking compliance failures during API stability testing.

cGMP Impurity Profiling of Nifuratel API

1-Propanol, 2,3-bis-(methylthio) is strictly required as a reference standard (Impurity 41) for the release testing of Nifuratel API. It allows quality control laboratories to accurately quantify the presence of this specific regioisomer in the final drug substance, ensuring that levels remain below the ICH Q3A qualification thresholds.

Optimization of [(Methylthio)methyl]oxirane Synthesis

Chemical engineers and process chemists utilize this compound as a marker to monitor the regioselectivity of epoxide formation and subsequent side reactions during the synthesis of the Nifuratel precursor, [(methylthio)methyl]oxirane. Tracking the ratio of the 2,3-isomer to the 1,3-isomer helps optimize reaction temperatures and nucleophile stoichiometry to minimize yield loss.

Development of Stability-Indicating HPLC/GC Methods

Analytical development teams procure this exact standard to perform forced degradation studies and validate stability-indicating chromatographic methods. By spiking the 2,3-isomer into Nifuratel matrices, analysts can prove that their methods achieve baseline resolution of all potential degradation products and synthetic impurities over the drug's shelf life.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

152.03295735 g/mol

Monoisotopic Mass

152.03295735 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-11-2024

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